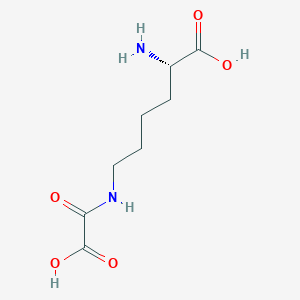

L-Lysine, N6-(carboxycarbonyl)-

Description

Overview of Lysine (B10760008) Post-Translational Modifications (PTMs)

Lysine residues are hotspots for a diverse range of PTMs, each imparting unique chemical properties and functional consequences. oup.comnih.gov These modifications are often reversible and are tightly regulated by a complex interplay of "writer," "eraser," and "reader" proteins. nih.gov

Some of the most prevalent and well-characterized lysine PTMs include:

Acetylation: The addition of an acetyl group to the ε-amino group of lysine neutralizes its positive charge. nih.govacs.org This modification is crucial in regulating chromatin structure, gene expression, and the activity of metabolic enzymes. nih.govspringermedizin.de

Methylation: The addition of one, two, or three methyl groups to the lysine side chain does not alter its charge but creates binding sites for specific effector proteins. acs.orgnih.gov Lysine methylation is a key regulator of histone function and is involved in both gene activation and repression. nih.govimmunechem.com

Ubiquitination: The covalent attachment of a small protein called ubiquitin to a lysine residue. nih.gov Polyubiquitin chains, particularly those linked via lysine 48 of ubiquitin, typically target proteins for degradation by the proteasome. wikipedia.orgyoutube.com Other linkage types, such as K63-linked chains, are involved in non-proteolytic signaling pathways. nih.gov

SUMOylation: The covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a lysine residue. nih.govcreative-proteomics.com SUMOylation is involved in a wide array of cellular processes, including nuclear transport, transcriptional regulation, and protein stability. creative-proteomics.comtaylorandfrancis.com Unlike ubiquitination, SUMOylation does not typically lead to protein degradation. taylorandfrancis.com

These are just a few examples of the ever-expanding list of lysine PTMs, which also includes modifications like propionylation, succinylation, malonylation, and many others. nih.govjpt.com The interplay and competition between these different modifications on the same or neighboring lysine residues add another layer of complexity to cellular regulation, often referred to as the "lysine code."

Definition and Nomenclature of N6-Carboxy-L-Lysine (and related carboxycarbonyl forms)

N6-Carboxy-L-Lysine is a modified form of the amino acid L-lysine where a carboxyl group (-COOH) is attached to the nitrogen atom at the sixth position (N6 or Nε) of the lysine side chain. ontosight.ai This modification results in the formation of a carbamate.

The nomenclature for this compound can vary, with common synonyms including:

Nε-(carboxy)-L-lysine

N6-Carboxylysine nih.gov

L-Lysine, N6-carboxy- nih.gov

It is important to distinguish N6-Carboxy-L-Lysine from a related but distinct modification, N6-carboxymethyl-L-lysine (CML). CML is an advanced glycation endproduct (AGE) where a carboxymethyl group (-CH2COOH) is attached to the N6-amino group of lysine. nih.govwikipedia.orghmdb.ca While both involve the addition of a carboxyl-containing group to lysine, their formation mechanisms and biological implications differ significantly.

Historical Context of the Discovery of Lysine Carboxylation in Biological Matrices

The discovery of lysine carboxylation as a biologically relevant PTM is more recent compared to modifications like phosphorylation and acetylation. Initially, carboxylated lysine residues were identified in the active sites of several enzymes, where they were found to play crucial roles in catalysis. wayne.edunih.gov

A significant breakthrough in understanding this modification came with the realization that it can occur spontaneously under specific physicochemical conditions, without the requirement for a dedicated "writer" enzyme. nih.govresearchgate.net This spontaneous nature made its detection challenging, as the modification can be labile and lost during standard protein analysis techniques. researchgate.net

Computational methods have played a pivotal role in predicting and identifying potential lysine carboxylation sites in proteins. nih.govnih.gov These predictive tools, combined with advanced mass spectrometry techniques, have expanded our understanding of the prevalence and functional significance of this modification across the proteome. Research has shown that the microenvironment surrounding a lysine residue, particularly the presence of a hydrophobic pocket and the stabilization of the resulting carbamate, favors its carboxylation. wayne.edu

Significance within the Broader Landscape of Cellular Biochemistry

The carboxylation of lysine represents a fascinating example of how cells can harness a spontaneous chemical reaction for regulatory purposes. The addition of a carboxyl group dramatically alters the chemical properties of the lysine side chain, converting a positively charged group into a negatively charged one at physiological pH. researchgate.net This charge reversal can have profound effects on protein structure, protein-protein interactions, and enzymatic activity.

The functional importance of N6-Carboxy-L-Lysine is particularly evident in the catalytic mechanisms of several enzymes. nih.govnih.gov For instance, in some enzymes, the carboxylated lysine acts as a general base to deprotonate other residues, initiating a catalytic cycle. wayne.edu In others, it plays a crucial role in coordinating metal ions within the active site, which is essential for enzymatic function. wayne.eduresearchgate.net

Recent studies have begun to explore the broader "carboxylome," the complete set of carboxylated lysines in a cell or organism. This research has revealed that CO2 itself can act as a signaling molecule by directly modifying lysine residues, thereby influencing protein function in response to changes in CO2 levels. researchgate.net This direct link between a fundamental metabolite and protein modification highlights a novel layer of cellular regulation.

The spontaneous nature of lysine carboxylation suggests that it may be a more widespread modification than previously appreciated, with an estimated 1.3% of large proteins potentially containing a carboxylated lysine. nih.govnih.gov This unexpected prevalence points towards a significant and potentially under-explored role for this PTM in a wide range of biological processes. Further research into the dynamics and regulation of lysine carboxylation will undoubtedly unveil new insights into the intricate chemical language of the cell.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-(oxaloamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c9-5(7(12)13)3-1-2-4-10-6(11)8(14)15/h5H,1-4,9H2,(H,10,11)(H,12,13)(H,14,15)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBSIRTNZDDTL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C(=O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)C(=O)O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308250 | |

| Record name | N6-(Carboxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-83-5 | |

| Record name | N6-(Carboxycarbonyl)-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5238-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-(Carboxycarbonyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Formation Pathways of N6 Carboxy L Lysine

Enzymatic Carboxylation Mechanisms

While the carboxylation of lysine (B10760008) can occur spontaneously, in many biological contexts, it is intimately linked with enzymatic function. The modification often occurs within the active site of an enzyme, where the unique microenvironment facilitates the reaction and the resulting carboxylated lysine becomes essential for catalytic activity. This process is best described as an enzyme-facilitated carboxylation rather than a reaction catalyzed by a distinct lysine carboxylase enzyme.

Identification and Characterization of Specific Carboxylases

Research has shown that Nζ-carboxylated lysine is a post-translational modification that can proceed without the intervention of a specific, dedicated carboxylase enzyme. wayne.edunih.gov Instead, the carboxylation is often a spontaneous event that is critical for the catalytic mechanisms of several enzymes. nih.govresearchgate.netnih.gov A prime example is found in class D β-lactamases, such as OXA-10 from Pseudomonas aeruginosa and OXA-1 from Escherichia coli. wayne.edu In these enzymes, a specific lysine residue (Lys-70 in OXA-10) within the active site undergoes carboxylation, and this modification is indispensable for their enzymatic activity. wayne.edu The carboxylated lysine acts as a general base in the catalytic mechanism, abstracting a proton from the active-site serine, which then facilitates the acylation of the enzyme by the β-lactam substrate. wayne.edu The same modified lysine also activates a water molecule for the subsequent deacylation step. wayne.edu The structural environment of the active site, often hydrophobic, favors carboxylation by carbon dioxide and stabilizes the resulting carboxylate group through hydrogen bonding with nearby residues and water molecules. wayne.edu

Another example is the BlaR signal transducer protein from Staphylococcus aureus, where a carboxylated lysine is implicated in the protein's sensory function. wayne.edu In this case, the decarboxylation of the lysine residue following acylation serves to trap the acyl-enzyme complex, ensuring signal transduction. wayne.edu These examples highlight that while a dedicated "lysine carboxylase" has not been identified for this modification, the active sites of certain enzymes are uniquely suited to promote and utilize this spontaneous chemical event for their function.

Substrate Specificity and Catalytic Kinetics of Carboxylation Reactions

Studies on OXA-10 β-lactamase have revealed biphasic kinetics for the hydrolysis of β-lactam substrates. wayne.edu This kinetic behavior is characterized by an initial rapid phase followed by a slower, steady-state phase. It has been demonstrated that this biphasic nature is linked to the equilibrium between the carboxylated (active) and decarboxylated (inactive) forms of the enzyme. wayne.edu The addition of excess bicarbonate, a source of carbon dioxide, simplifies the kinetics to a monophasic reaction, suggesting that the slower phase is associated with the rate-limiting recarboxylation of the lysine residue during catalytic turnover. wayne.edu

The dissociation constant (K_D) for CO2 in the OXA-10 enzyme has been measured to be in the micromolar to submicromolar range, indicating a high affinity for carbon dioxide, which ensures that the critical lysine residue is predominantly in its carboxylated state under physiological CO2 concentrations. wayne.edu

Table 1: Kinetic Parameters Related to Lysine Carboxylation in OXA-10 β-Lactamase

| Parameter | Value | Significance |

| Reaction Kinetics | Biphasic (simplifies to monophasic with excess bicarbonate) | Reflects the equilibrium between carboxylation and decarboxylation during catalysis. wayne.edu |

| CO2 Dissociation Constant (K_D) | Monomeric form: 12.4 ± 0.01 µM | Indicates a high affinity of the enzyme's active site for carbon dioxide, promoting the carboxylated state. wayne.edu |

| Dimeric form: 0.23 ± 0.05 µM |

This table is interactive. You can sort and filter the data.

Cofactor Dependencies and Mechanistic Insights into Enzymatic Action

The carboxylation of lysine within enzyme active sites does not appear to depend on traditional cofactors. Instead, the process is facilitated by the specific chemical environment of the active site itself. Key factors influencing this modification include:

Carbon Dioxide/Bicarbonate: The direct source of the carboxyl group is dissolved carbon dioxide (CO2) or bicarbonate (HCO3-). wayne.edu While the barriers for the unassisted carboxylation of a neutral lysine by either CO2 or bicarbonate are high, the enzymatic environment significantly lowers this barrier. nih.gov

Catalytic Water Molecule: Quantum-mechanical/molecular-mechanical (QM/MM) studies of the carboxylation of Lys-70 in OXA-10 β-lactamase have shown that a strategically positioned water molecule in the active site plays a crucial catalytic role. wayne.edu This water molecule facilitates the reaction with CO2, reducing the activation energy barrier by approximately 18-21 kcal/mol. wayne.edu

Hydrophobic Environment: The hydrophobic nature of the active site is thought to favor carboxylation by the uncharged CO2 molecule over the charged bicarbonate ion. wayne.edu It also contributes to lowering the pKa of the lysine's ε-amino group, making it more susceptible to carboxylation.

Stabilizing Interactions: The resulting carboxylate group on the lysine is stabilized by a network of hydrogen bonds with adjacent amino acid residues (such as serine and tryptophan) and crystallographic water molecules, which helps to maintain the lysine in its functionally critical carboxylated state. wayne.edu

The mechanism involves the nucleophilic attack of the deprotonated ε-amino group of the lysine on a molecule of CO2. The presence of a catalytic water molecule facilitates the necessary proton transfers during this reaction. wayne.edu The carboxylation and decarboxylation are likely coupled with the deprotonation and protonation of the resulting carbamate, respectively. nih.gov

Non-Enzymatic Pathways of Formation

Beyond the confines of an enzyme's active site, N6-carboxy-L-lysine can be formed through spontaneous chemical reactions under certain conditions. This non-enzymatic formation is a significant post-translational modification that can occur without any enzymatic mediation.

Spontaneous Carboxylation Under Physiological and Model Conditions

The carboxylation of lysine is a spontaneous chemical event that occurs under specific physicochemical conditions. nih.govresearchgate.netnih.gov This reaction is known to happen under basic pH conditions in the presence of dissolved carbon dioxide. nih.govresearchgate.net The ε-amino group of lysine, when deprotonated at a sufficiently high pH, acts as a nucleophile and attacks the electrophilic carbon of CO2. This spontaneous modification is highly labile and the carboxyl group can be readily released under acidic conditions, which has made its detection and study challenging, particularly using methods like mass spectrometry. nih.gov

Computational studies have predicted that a significant portion of large proteins, potentially around 1.3%, may contain a carboxylated lysine residue, suggesting that this "spontaneous" modification may be more widespread than previously thought and could serve as a regulatory mechanism, switching enzyme functions on or off in response to changes in local physicochemical conditions. nih.govresearchgate.netnih.gov

Role of Dicarbonyl Compounds and Reactive Oxygen Species in Carboxylation Events

The chemical environment in vivo and in foodstuffs can contain various reactive molecules that can modify lysine residues, leading to a range of adducts, including those that are carboxylated.

Dicarbonyl compounds , such as glyoxal (B1671930), methylglyoxal (B44143), and 3-deoxyglucosone, are highly reactive intermediates derived from the oxidation of glucose and lipids. oup.com These molecules are known precursors in the formation of advanced glycation end products (AGEs). oup.comstorkapp.me They react readily with the nucleophilic amino groups of lysine and arginine residues in proteins. oup.comnih.gov The reaction of α-dicarbonyl compounds with lysine can lead to the formation of various adducts, including imidazolium cross-links. researchgate.net While not a direct carboxylation in the sense of adding a CO2 molecule, these reactions represent a significant modification of the lysine side chain and are part of the broader landscape of carbonyl stress that can lead to protein damage. The reaction pathways are complex and can involve the formation of Schiff bases and other intermediates. researchgate.net

Reactive oxygen species (ROS) , such as the hydroxyl radical, hydrogen peroxide, and superoxide radical anion, can also lead to the modification of lysine residues. researchgate.net Oxidative stress can induce the oxidation of lysine to aminoadipic semialdehyde (allysine). researchgate.net While this is an oxidative deamination rather than a carboxylation, it introduces a carbonyl group onto the lysine side chain, making the protein more susceptible to further aminocarbonyl reactions. researchgate.net Elevated oxidative stress has been associated with increased levels of other lysine modifications, suggesting that ROS can create a chemical environment conducive to a variety of aberrant protein alterations. nih.gov

Metabolic Processing and Turnover of N6 Carboxy L Lysine

Mechanisms Governing the Regulation of N6-Carboxy-L-Lysine Levels

The concentration of N6-carboxy-L-lysine (CML), a prominent non-fluorescent advanced glycation end product (AGE), is governed by a complex interplay of its formation, interaction with cellular receptors, and its eventual metabolic breakdown and excretion. wikipedia.orgnih.gov These regulatory mechanisms are crucial in determining the systemic and tissue-specific accumulation of CML, which is associated with aging and the pathogenesis of several chronic diseases. wikipedia.orgbevital.no

The primary route of CML formation is through non-enzymatic reactions, a process known as the Maillard reaction. bevital.no This occurs in vivo when reducing sugars, such as glucose and fructose, or more reactive dicarbonyl compounds react with the primary amino groups of proteins, lipids, and nucleic acids. nih.gov Specifically, CML can be formed via the oxidation of fructosyl-lysine, an Amadori product, or through the direct reaction of glyoxal (B1671930) with the ε-amino group of a lysine (B10760008) residue. wikipedia.org

While its formation is largely non-enzymatic, the regulation of CML levels in the body involves several biological systems. Key among these are cellular receptors that recognize and bind AGEs, the most prominent of which is the Receptor for Advanced Glycation End Products (RAGE). nih.govahajournals.org RAGE is a multi-ligand cell surface receptor belonging to the immunoglobulin superfamily and is expressed on various cell types, including endothelial cells, smooth muscle cells, and mononuclear phagocytes. nih.govahajournals.org The interaction of CML with RAGE can trigger a cascade of intracellular signaling, notably activating the nuclear factor kappa-B (NF-κB) pathway. ahajournals.orgmdpi.com This activation leads to the upregulation of pro-inflammatory cytokines and can perpetuate a positive feedback loop by increasing the expression of RAGE itself, thus enhancing cellular responsiveness to CML. ahajournals.orgmdpi.com

In addition to RAGE, other scavenger receptors such as CD36, found on macrophages, have been identified to bind CML. nih.govnih.gov This interaction is implicated in processes like macrophage lipid uptake, potentially contributing to the formation of foam cells and the progression of atherosclerosis. nih.gov

A counter-regulatory mechanism exists in the form of a soluble version of the RAGE receptor, known as soluble RAGE (sRAGE). sRAGE acts as a decoy, binding to CML and other AGEs in circulation, thereby preventing them from engaging with cell-surface RAGE and initiating downstream signaling. nih.gov This suggests that the balance between membrane-bound RAGE and sRAGE is a critical factor in modulating the biological effects of CML.

The metabolic fate and turnover of CML are significantly influenced by renal function and gut microbiota. The kidneys play a vital role in clearing CML from the bloodstream. nih.govnih.gov Studies have shown that in individuals with normal kidney function, CML is excreted in the urine. nih.gov However, in cases of chronic kidney disease, the clearance of CML is significantly impaired, leading to its accumulation in the plasma to levels that can be several times higher than normal. nih.gov

Furthermore, recent research has highlighted the role of the gut microbiome in the degradation of CML. acs.org Certain anaerobic bacteria present in the human intestine, such as Cloacibacillus evryensis, have been shown to metabolize CML. acs.org The degradation pathways appear to follow routes similar to those of lysine metabolism, for instance, through decarboxylation to produce carboxymethylcadaverine. The presence of other amino acids can influence the rate of this bacterial degradation. acs.org This microbial metabolism represents a significant, albeit variable, pathway for the elimination of dietary CML.

The table below summarizes the key research findings on the mechanisms that regulate the levels of N6-Carboxy-L-Lysine.

| Regulatory Mechanism | Key Findings | Primary Molecules/Systems Involved |

| Formation | Non-enzymatic reaction between reducing sugars/dicarbonyls and lysine residues. nih.gov | Glucose, Fructose, Glyoxal, Lysine |

| Receptor-Mediated Signaling | CML binds to cell surface receptors, activating intracellular signaling pathways like NF-κB. ahajournals.orgmdpi.com | RAGE, CD36, NF-κB |

| Decoy Receptor Regulation | Soluble RAGE (sRAGE) binds to circulating CML, preventing its interaction with cell-bound RAGE. nih.gov | Soluble RAGE (sRAGE) |

| Renal Clearance | The kidneys filter and excrete CML from the blood into the urine. nih.gov | Kidneys |

| Microbial Degradation | Anaerobic bacteria in the gut can metabolize CML. acs.org | Gut Microbiota (e.g., Cloacibacillus evryensis) |

Biological Functions and Mechanistic Roles

Impact on Protein Structure and Conformational Dynamics

This modification is a key structural determinant for the activation of certain enzymes. A primary example is Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant enzyme on Earth. nih.gov The carboxylation of a specific lysine (B10760008) residue in the active site is an absolute prerequisite for its function. pnas.org This modification, technically a carbamylation via a CO2 molecule, creates a necessary coordination site for a magnesium ion (Mg²⁺). pnas.orgebi.ac.uk The binding of this divalent cation finalizes the architecture of the active site, rendering the enzyme catalytically competent. pnas.org Without this carboxylation, the enzyme's structure remains in an inactive state.

Similarly, in the BlaR1 sensor protein from Staphylococcus aureus, the carboxylation state of Lys-392 influences the protein's conformation. The N-carboxylated lysine side chain can adopt different conformations, including an extended form that positions it away from the active-site serine, which is critical for its role as a receptor. nih.gov These examples underscore how N6-carboxylation acts as a molecular switch, inducing specific conformational states that are essential for protein function.

Influence on Protein-Protein Interactions and Complex Assembly

The structural changes induced by N6-carboxylysine formation are integral to the assembly of functional protein complexes. In RuBisCO, the carboxylation-dependent binding of the Mg²⁺ cofactor is a critical step in the assembly of the catalytically active holoenzyme. pnas.orgebi.ac.uk RuBisCO itself is a large multimeric complex, most commonly an L8S8 hexadecamer composed of eight large (L) and eight small (S) subunits. pnas.orgasm.org The activation of the entire complex hinges on the carboxylation of a single lysine residue in each large catalytic subunit, highlighting the modification's central role in the functional integrity of this massive protein assembly.

While direct modulation of protein-protein binding is a clear outcome, the primary mechanism documented is through the creation of metal-binding sites, which in turn stabilizes the complex and prepares it for substrate interaction.

Modulation of Enzymatic Activity through N6-Carboxylation

Lysine N6-carboxylation is a vital mechanism for regulating enzyme activity, often serving as a requisite activation step. nih.gov This modification can either play a direct role in the catalytic reaction or function as a co-catalytic determinant by coordinating essential metal ions. nih.gov This spontaneous modification allows enzymatic function to be switched on or off in response to local physicochemical conditions, such as CO2 concentration and pH. nih.gov

The functional importance of N6-carboxylysine is evident across diverse enzyme families, where it performs critical catalytic roles.

RuBisCO : In this cornerstone enzyme of carbon fixation, the carboxylated Lys201 (in spinach numbering) has a dual function. It not only forms the binding site for the essential Mg²⁺ ion but also acts as the catalytic base responsible for abstracting a proton from the substrate, ribulose-1,5-bisphosphate (RuBP), to initiate the carboxylation reaction. ebi.ac.ukasm.orgmdpi.com

Class D β-Lactamases : In enzymes like OXA-10 β-lactamase, which confer antibiotic resistance, a carboxylated lysine (Lys-70) is crucial for catalysis. wayne.edu It functions as a general base, first activating the catalytic serine residue for its nucleophilic attack on the β-lactam ring of the antibiotic. Subsequently, the same carboxylated lysine activates a water molecule to facilitate the deacylation of the enzyme, completing the hydrolytic cycle. wayne.edu

Pyruvate (B1213749) Carboxylase : This enzyme contains a carboxylated lysine within the coordination shell of its active-site zinc ion. researchgate.net Quantum mechanical/molecular mechanical (QM/MM) studies have demonstrated that this modification is indispensable for catalytic efficiency. Its presence dramatically lowers the energy barrier for the carboxyl transfer reaction, bringing the calculated rate into agreement with experimental observations. researchgate.net

N6-carboxylation directly governs enzyme kinetics by controlling the activation state and substrate affinity. For RuBisCO, the enzyme is catalytically inactive in its non-carboxylated form. The carboxylation event is the rate-limiting step for activation, which must occur before the substrate RuBP can bind effectively and the catalytic cycle can proceed. ebi.ac.ukmdpi.com

In the case of pyruvate carboxylase, the presence of the N6-carboxylysine is a clear kinetic determinant. Computational models show that without this modification, the calculated energy barrier for the reaction is prohibitively high for an efficient enzymatic process. researchgate.net The introduction of the carboxylated lysine into the model reduces the barrier by a significant margin, confirming its role in enhancing the reaction rate. researchgate.net This demonstrates that the modification does not just enable catalysis but optimizes it to a biologically relevant timescale.

Role in Cellular Signaling and Regulatory Networks (mechanistic investigations)

Beyond direct enzymatic catalysis, lysine N6-carboxylation serves as a sophisticated mechanism in cellular signaling networks. The most well-characterized example is the BlaR1 protein of Staphylococcus aureus, a transmembrane sensor and signal transducer responsible for β-lactam antibiotic resistance. nih.gov

BlaR1 functions as a receptor, not a typical enzyme with multiple turnovers. An active-site lysine (Lys-392) must be N-carboxylated to prime the nearby catalytic serine for acylation by a β-lactam antibiotic. nih.gov Upon acylation, a conformational change is triggered that leads to the decarboxylation of the lysine. This irreversible decarboxylation effectively traps the BlaR1 protein in its acylated, signaling-active state. This locked conformation initiates a downstream proteolytic cascade that ultimately leads to the expression of resistance genes, such as the one encoding a β-lactamase. nih.gov Here, the reversible carboxylation and subsequent irreversible decarboxylation function as a precise chemical switch that converts an external chemical threat into a robust intracellular signal for survival.

Generalizing from this and other systems, it has been proposed that spontaneous modifications like lysine carboxylation may represent a widespread and efficient biological regulatory strategy, allowing cells to directly sense and respond to metabolic cues like fluctuating CO₂ levels. nih.gov

Functional Characterization in Model Organisms and Cell-Free Systems (excluding human clinical)

The functional roles of N6-carboxylysine have been elucidated through studies in a variety of model organisms and cell-free systems.

Bacteria : Much of our understanding comes from bacterial systems. The catalytic mechanism of RuBisCO was studied in photosynthetic bacteria like Rhodospirillum rubrum. ebi.ac.ukasm.org The critical role of lysine carboxylation in antibiotic resistance signaling via the BlaR1 protein and in the enzymatic activity of pyruvate carboxylase has been characterized in Staphylococcus aureus. nih.govresearchgate.net

Algae : High-resolution crystal structures of RuBisCO from the red alga Galdieria sulphuraria have provided definitive mechanistic details of how lysine carbamylation activates the enzyme. nih.govpnas.org These studies captured the pre-activation state and revealed the conformational changes that enable metal ion binding following carboxylation. pnas.org

Yeast and E. coli : While enzymes susceptible to lysine carboxylation exist in these organisms, specific functional characterizations of N6-carboxylysine's role are not as detailed in the available research literature compared to the specialized systems mentioned above. Computational analyses suggest that approximately 1.3% of large proteins may contain a carboxylated lysine, implying that its functional role in common model organisms like yeast and E. coli may be more prevalent than currently appreciated. nih.gov

Advanced Analytical and Methodological Research Approaches

Mass Spectrometry-Based Characterization

Mass spectrometry stands as a cornerstone technology for the in-depth analysis of protein modifications like L-Lysine, N6-(carboxycarbonyl)-. Its high sensitivity and specificity enable researchers to identify and quantify this modification even at low abundance levels within complex biological samples.

High-Resolution Mass Spectrometry for Detection and Identification

High-resolution mass spectrometry (HRMS), particularly utilizing platforms like Orbitrap and Fourier-transform ion cyclotron resonance (FTICR), is instrumental in the detection and identification of L-Lysine, N6-(carboxycarbonyl)-. The exceptional mass accuracy of these instruments, often in the low parts-per-million (ppm) range, allows for the confident assignment of elemental compositions to measured masses. nih.gov This is crucial for distinguishing the target modification from other PTMs with similar nominal masses.

In a typical workflow, proteins are enzymatically digested, and the resulting peptides are introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides with high precision. The presence of a peptide with a mass shift corresponding to the addition of a carboxycarbonyl group (+44.0 Da) to a lysine (B10760008) residue provides initial evidence for the modification. For instance, a high-throughput method for quantifying the related compound, Nε-(carboxymethyl)lysine (CML), in plasma samples was developed using an Orbitrap Exactive mass spectrometer, achieving a mass resolution of 50,000 and mass accuracy of less than 1 ppm. nih.gov Such high performance is essential for resolving the analyte of interest from interfering species in a complex matrix.

Tandem Mass Spectrometry (MS/MS) for PTM Site Mapping

While HRMS can confirm the presence of a modification, tandem mass spectrometry (MS/MS) is required to pinpoint the exact location of the L-Lysine, N6-(carboxycarbonyl)- modification on a protein. nih.gov In an MS/MS experiment, a specific peptide ion (the precursor ion) identified in the initial MS scan is isolated and fragmented. The resulting fragment ions (product ions) are then analyzed to generate a fragmentation spectrum.

This spectrum provides sequence information about the peptide. By analyzing the mass shifts in the fragment ion series (typically b- and y-ions), the specific modified amino acid residue can be identified. For example, a shift of +44.0 Da on a lysine-containing fragment ion would confirm the site of carboxylation. This technique is indispensable for understanding the functional consequences of the modification, as the location of the PTM often dictates its impact on protein structure and function. nih.govnih.gov The characterization of lysine-conjugated antibody-drug conjugates (ADCs) heavily relies on peptide mapping using MS/MS to determine the specific lysine residues that have been modified. thermofisher.com

Proteomic Strategies for Global Carboxylation Analysis

Investigating the full extent of protein carboxylation across an entire proteome requires specialized strategies. These global, or "bottom-up," proteomic approaches aim to identify all proteins that are modified with L-Lysine, N6-(carboxycarbonyl)- and map the modification sites on a large scale. youtube.com A common strategy involves the enrichment of carboxylated proteins or peptides from a complex biological lysate. nih.gov

Affinity chromatography is a powerful tool for this purpose. nih.gov One approach involves derivatizing the carbonyl group of the modification with a reagent that contains a tag, such as biotin. The biotinylated proteins or peptides can then be selectively captured using avidin-coated beads. After washing away non-specifically bound components, the enriched carboxylated species are eluted and analyzed by LC-MS/MS. nih.gov This enrichment step is crucial as it increases the concentration of the target molecules, enhancing the likelihood of their detection by the mass spectrometer. Such proteomic strategies have been successfully employed to identify numerous carbonylated proteins in various biological systems, providing insights into the roles of these modifications in cellular processes and disease. nih.govnih.govnih.gov

Chromatographic Separation Techniques

Chromatography is an essential component of the analytical workflow for L-Lysine, N6-(carboxycarbonyl)-, serving to separate the modified analyte from a complex mixture of other biomolecules prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies for Quantification

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of L-Lysine, N6-(carboxycarbonyl)- and related compounds. When coupled with mass spectrometry (LC-MS/MS), it provides a highly sensitive and specific analytical platform. nih.govrsc.org Reversed-phase HPLC (RP-HPLC) is a common mode of separation, where analytes are separated based on their hydrophobicity.

Several validated HPLC and ultra-performance liquid chromatography (UPLC)-MS/MS methods have been developed for the quantification of advanced glycation end products (AGEs), including the structurally similar Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL). nih.govnih.govacs.org These methods often involve an initial protein hydrolysis step to release the modified amino acids, followed by chromatographic separation and MS/MS detection. For instance, a UPLC-MS/MS method for analyzing AGEs in food items demonstrated excellent linearity, accuracy, and precision. nih.gov Similarly, methods have been developed for quantifying lysine in various matrices, which can be adapted for its carboxylated form. mdpi.comnih.govresearchgate.netresearchgate.net The choice of column, mobile phase composition, and gradient elution are critical parameters that are optimized to achieve the desired separation. nih.gov

Ion-Exchange Chromatography (IEC) Applications in Separation

Ion-exchange chromatography (IEC) is a powerful technique for separating molecules based on their net charge. ucl.ac.uk This method is particularly well-suited for the separation of amino acids and their derivatives, including L-Lysine, N6-(carboxycarbonyl)-. 193.16.218 In IEC, a column is packed with a resin that has charged functional groups. Analytes with an opposite charge bind to the resin, while those with the same charge or no charge pass through. ucl.ac.uk

IEC can be used as a sample "cleanup" or fractionation step prior to HPLC analysis. For example, a weakly acidic cation exchange resin can be used to isolate basic amino acids, such as lysine and its modified forms, from a complex biological sample containing numerous neutral and acidic amino acids. nih.gov The bound basic amino acids can then be eluted by changing the pH or increasing the ionic strength of the buffer. ucl.ac.uk This pre-purification step reduces the complexity of the sample, which can improve the performance of the subsequent HPLC-MS/MS analysis. IEC has been a cornerstone in amino acid analysis for decades and continues to be a valuable tool in the study of post-translationally modified proteins. 193.16.218researchgate.netresearchgate.net

Spectroscopic Methods for Structural and Environmental Probing

Spectroscopic techniques are indispensable for elucidating the detailed atomic-level structure of L-Lysine, N6-(carboxycarbonyl)- and for analyzing its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of novel compounds, including post-translationally modified amino acids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of each atom in the molecule.

For L-Lysine, N6-(carboxycarbonyl)-, ¹H NMR spectroscopy would confirm the presence of the lysine backbone and reveal the modification on the N6-amino group through characteristic shifts in the proton signals. nih.gov Similarly, ¹³C NMR spectroscopy is critical for identifying all carbon atoms, including the additional carboxyl carbon of the N6-(carboxycarbonyl)- group. nih.gov In a study of the related compound N6-(1-carboxyethyl)lysine, ¹H and ¹³C NMR were essential in confirming its structure. nih.gov The chemical shifts of the carbon and proton atoms in the lysine moiety would be compared to known values for unmodified L-lysine to pinpoint the site and nature of the modification.

Table 1: Representative ¹³C NMR Chemical Shifts for L-Lysine This table, based on data from the Biological Magnetic Resonance Bank (BMRB), shows typical chemical shifts for the carbon atoms in L-Lysine, which serve as a baseline for identifying modifications like N6-carboxylation.

| Atom | Chemical Shift (ppm) |

|---|---|

| Cα (C2) | 57.190 |

| Cβ (C3) | 32.628 |

| Cγ (C4) | 24.145 |

| Cδ (C5) | 29.137 |

| Cε (C6) | 41.754 |

| C' (C1) | 177.484 |

Data sourced from BMRB entry bmse000043. bmrb.io Conditions: pH 7.4, Temperature 298K.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, making them highly effective for functional group analysis. wikipedia.org

IR spectroscopy is particularly sensitive to polar bonds and would be used to identify the key functional groups in L-Lysine, N6-(carboxycarbonyl)-. The presence of the carboxyl groups (both the alpha-carboxyl and the new N6-carboxyl) would be confirmed by strong C=O stretching vibrations, typically in the region of 1700-1760 cm⁻¹. wikipedia.orgrsc.org The O-H stretch of the carboxylic acid would appear as a very broad band from 2500-3300 cm⁻¹. wikipedia.org The N-H bending and C-N stretching vibrations associated with the secondary amine formed upon carboxylation would also be observable.

Raman spectroscopy, which is more sensitive to non-polar, symmetric bonds, would complement the IR data. nih.gov It is particularly useful for analyzing the C-C backbone structure. nih.gov The symmetric stretching of the C=O bonds could also be detected. Together, these vibrational spectroscopy methods provide a detailed fingerprint of the molecule, confirming the presence of the added carboxycarbonyl moiety and probing its interaction with the local environment. rsc.orgrsc.org

Radiochemical and Isotopic Labeling Strategies for Pathway Elucidation

Isotopic labeling is a fundamental technique used to trace the metabolic fate of molecules and elucidate biochemical pathways. wikipedia.org By replacing atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes, researchers can follow the incorporation and transformation of a labeled precursor through a series of reactions. wikipedia.orgnih.gov

To study the pathway of lysine carboxylation, cells or organisms can be cultured in media containing isotopically labeled L-lysine (e.g., uniformly ¹³C-labeled or ¹⁵N-labeled). nih.govsigmaaldrich.com After a period of growth, proteins and metabolites are extracted and analyzed, typically by mass spectrometry or NMR. wikipedia.orgnih.gov The detection of the isotopic label in N6-(carboxycarbonyl)-lysine would definitively prove that it is a derivative of lysine. nih.gov

Furthermore, by using precursors like ¹³C-labeled bicarbonate (the source of the carboxyl group), the enzymatic or spontaneous nature of the carboxylation reaction can be investigated. Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) is a widely used mass spectrometry-based method that involves metabolic labeling to compare protein abundance between different cell populations, and it can be adapted to quantify changes in post-translational modifications like carboxylation. nih.gov These labeling strategies are powerful tools for not only confirming the existence of a metabolic pathway but also for quantifying its flux and understanding its regulation. nih.govnih.gov

Computational and Bioinformatic Prediction and Analysis Tools

The rapid growth of protein sequence and structure data has spurred the development of computational tools to predict and analyze post-translational modifications (PTMs). nih.govnih.gov

The identification of PTMs, including lysine carboxylation, can be a challenging and resource-intensive experimental task. nih.govnih.gov Computational prediction methods offer a valuable means to screen entire proteomes and prioritize potential carboxylation sites for experimental validation. nih.govmtoz-biolabs.com

Recognizing that lysine carboxylation often occurs in specific structural microenvironments rather than being defined by a simple sequence motif, researchers have developed algorithms that leverage 3D structural information. nih.govnih.govresearchgate.net One such tool is the Predictor of Lysine Carboxylation (PreLysCar). nih.govnih.gov This method is based on a naïve Bayesian model that uses features of the microenvironment around lysine residues in known protein structures. nih.gov

The algorithm analyzes factors such as the proximity of the lysine's ε-amino group to metal ions (like zinc, iron, or magnesium) and the presence of other charged or polar residues, which can create a physicochemical environment conducive to spontaneous carboxylation. nih.govresearchgate.net By training the model on a dataset of experimentally verified carboxylated and non-carboxylated lysines, PreLysCar can achieve high sensitivity and specificity in predicting potential modification sites in other proteins with available 3D structures. nih.gov Such tools are invaluable for generating hypotheses and guiding further research into the functional roles of this modification, suggesting that lysine carboxylation may be more prevalent than currently documented. nih.govnih.gov

Molecular Modeling and Dynamics Simulations of Carboxylated Proteins

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the three-dimensional structures of proteins and understand how they behave over time at an atomic level. These methods are particularly valuable for investigating the consequences of post-translational modifications, such as the addition of a carboxycarbonyl group to a lysine residue.

The introduction of N6-(carboxycarbonyl)-lysine alters the local chemical environment of the modified amino acid. The added carboxyl group introduces a negative charge and increases the size of the lysine side chain. MD simulations can reveal how these changes affect the protein's structure and function. For instance, simulations can predict alterations in:

Protein Conformation: The new modification could disrupt or form new hydrogen bonds and salt bridges, leading to localized or large-scale changes in the protein's fold.

Flexibility and Stability: The modification might alter the flexibility of certain protein regions, which can be crucial for enzyme catalysis or protein-protein interactions.

Electrostatic Potential: The added negative charge can change the electrostatic surface of the protein, influencing its interactions with other proteins, substrates, or nucleic acids.

Solvent Accessibility: Simulations can show how the modification affects the accessibility of the surrounding protein surface to water molecules, which can impact protein solubility and interactions. mdpi.com

While specific MD studies on proteins containing L-Lysine, N6-(carboxycarbonyl)- are limited, research on other lysine-containing structures, such as peptide dendrimers, demonstrates the utility of these simulations. mdpi.comnih.gov Such studies show that MD simulations can effectively model the behavior of lysine-based structures in aqueous solutions, determining properties like internal density, hydrophobicity, and electrostatic potential, all of which would be relevant for understanding the impact of an N6-carboxylation event. mdpi.comnih.gov The insights gained from these simulations are crucial for forming hypotheses about the biological role of the modification, which can then be tested experimentally.

Bioinformatic Analysis of Proteomic Data for PTM Discovery and Conservation

The discovery and characterization of novel or rare PTMs like L-Lysine, N6-(carboxycarbonyl)- heavily rely on high-resolution mass spectrometry-based proteomics coupled with sophisticated bioinformatic analysis. This approach allows for the identification of modified peptides from complex biological samples on a large scale.

The general workflow for PTM discovery involves several key steps:

Sample Preparation and Enrichment: Proteins from a biological sample are extracted and digested into smaller peptides. Often, antibodies specific to the modification or chemical enrichment strategies are used to isolate the peptides containing the PTM of interest.

Mass Spectrometry: The peptide mixture is analyzed using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument measures the mass-to-charge ratio of the peptides and their fragments. The addition of a carboxycarbonyl group (–COOH) to a lysine residue results in a specific mass shift that can be detected.

Database Searching and PTM Identification: The acquired MS/MS spectra are searched against protein sequence databases using specialized algorithms. These algorithms can identify peptides by matching the experimental spectra to theoretical spectra and can be configured to search for specific or unexpected mass shifts corresponding to PTMs.

Bioinformatic analysis of the resulting datasets is critical for interpreting the data. For example, proteomic studies on other lysine modifications, such as crotonylation and carboxymethylation, illustrate the power of this approach. In a study on lysine crotonylation in papaya fruit, researchers identified 5,995 modification sites on 2,120 proteins. wikipedia.org Subsequent bioinformatic analysis of these modified proteins revealed that they were involved in specific metabolic pathways, including amino acid biosynthesis and carbon metabolism. wikipedia.org Similarly, a proteomic strategy to identify sites of N(6)-carboxymethyllysine, an advanced glycation end product, successfully mapped over 1000 modification sites in mouse and human cells, linking the modification to proteotoxic stress and impaired microtubule dynamics. nih.gov

Furthermore, bioinformatics is used to analyze the conservation of PTM sites across different species. If a specific lysine residue is found to be carboxylated in many different organisms, it suggests that the modification has been preserved by evolution and is likely to have an important biological function. wikipedia.org Bioinformatic tools are also used to identify conserved sequence motifs—patterns of amino acids surrounding the modified lysine—which can help in predicting the enzyme responsible for the modification and identifying other potential substrates. wikipedia.org

Chemical Synthesis and Chemical Biology Applications for Research

Methods for the Chemical Synthesis of N6-Carboxy-L-Lysine and its Protected Derivatives

The direct synthesis and isolation of unprotected N6-carboxy-L-lysine are challenging due to the compound's inherent instability. Consequently, research has primarily focused on the synthesis of its protected derivatives, which are stable and suitable for subsequent use in peptide synthesis. The most common protecting groups for the N6-carbamoyl moiety are the benzyloxycarbonyl (Cbz or Z) and the tert-butoxycarbonyl (Boc) groups.

A prevalent strategy for preparing N6-protected lysine (B10760008) derivatives involves the reaction of the ε-amino group of lysine with an appropriate acylating agent. For instance, N6-Cbz-L-lysine can be synthesized by reacting L-lysine with benzyl chloroformate under basic conditions. Similarly, N6-Boc-L-lysine can be prepared using di-tert-butyl dicarbonate. These reactions are typically carried out with the α-amino group of lysine also protected, often with a fluorenylmethyloxycarbonyl (Fmoc) group, to ensure selective modification of the side chain. This orthogonal protection strategy is fundamental to modern peptide chemistry, allowing for the sequential deprotection of the α-amino group for peptide chain elongation while the side chain remains protected.

For the purpose of peptide synthesis, particularly through ring-opening polymerization, N-carboxyanhydrides (NCAs) of protected lysine are invaluable intermediates. The synthesis of Nε-Fmoc-L-lysine NCA and Nε-Boc-L-lysine NCA has been well-documented. frontiersin.org These NCAs are typically synthesized by treating the corresponding Nα-protected, Nε-protected lysine with a phosgenating agent, such as triphosgene, in an anhydrous solvent. frontiersin.org The resulting NCAs are highly reactive monomers that can be polymerized to form polypeptides or incorporated into peptide chains.

| Derivative | Precursor | Reagent | Key Features |

| N6-Cbz-L-Lysine | L-Lysine | Benzyl chloroformate | Stable protecting group, removable by hydrogenolysis. |

| N6-Boc-L-Lysine | L-Lysine | Di-tert-butyl dicarbonate | Acid-labile protecting group, compatible with Fmoc-based SPPS. |

| Nε-Fmoc-L-Lysine NCA | Nα-Boc-Nε-Fmoc-L-Lysine | Triphosgene | Monomer for ring-opening polymerization to create complex polypeptide architectures. frontiersin.org |

| Nε-Boc-L-Lysine NCA | Nα,Nε-di-Boc-L-Lysine | Triphosgene | Used in the synthesis of block-graft copolypeptides. frontiersin.org |

Strategic Incorporation of N6-Carboxy-L-Lysine into Synthetic Peptides and Proteins

The site-specific incorporation of N6-carboxy-L-lysine into peptides and proteins is crucial for studying its effects on protein structure and function. Solid-phase peptide synthesis (SPPS) is the predominant method for achieving this. By using orthogonally protected lysine building blocks, such as Fmoc-Lys(Boc)-OH or Fmoc-Lys(Cbz)-OH, a lysine residue can be introduced at any desired position in the peptide sequence.

The choice of the N6-protecting group is a critical strategic decision, as it dictates the conditions under which it can be removed. The Boc group, for example, is cleaved under acidic conditions, which are often used for the final cleavage of the peptide from the resin. In contrast, the Cbz group is typically removed by catalytic hydrogenolysis, offering an alternative deprotection strategy. oup.com This orthogonality allows for the selective deprotection and modification of the lysine side chain while the peptide is still attached to the solid support.

Recent advancements have also explored enzymatic and chemoselective methods for introducing lysine modifications. For instance, the pyrrolysyl-tRNA synthetase/tRNA pair has been engineered to incorporate various lysine derivatives, including those with carbamate-protected side chains, in response to an amber stop codon during protein expression in living cells. plos.org This genetic code expansion technique enables the production of proteins with site-specifically incorporated N6-carboxy-L-lysine analogues.

| Method | Description | Key Advantage |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid support using orthogonally protected building blocks. | High control over sequence and position of modification. |

| Genetic Code Expansion | Use of engineered aminoacyl-tRNA synthetase/tRNA pairs to incorporate unnatural amino acids during protein translation. | Enables production of modified proteins in vivo. plos.org |

| Native Chemical Ligation | Chemoselective ligation of unprotected peptide segments, one of which contains the desired modification. | Allows for the synthesis of larger proteins. |

Development of Chemical Probes and Affinity Reagents for Carboxylation Studies

The study of protein carbamylation necessitates the development of specific chemical probes and affinity reagents to detect and quantify this modification in complex biological samples. While there is a lack of probes derived directly from N6-carboxy-L-lysine, the field has developed tools to study the broader phenomenon of protein carbamylation.

One common approach is the use of antibodies that specifically recognize carbamylated lysine, also known as homocitrulline. These antibodies can be used in various immunochemical techniques, such as Western blotting and enzyme-linked immunosorbent assays (ELISAs), to detect and quantify carbamylated proteins. frontiersin.org Synthetic peptides containing N6-carboxy-L-lysine are essential for the development and characterization of these antibodies, serving as antigens for immunization and as standards for assay validation.

Mass spectrometry-based proteomics is another powerful tool for identifying and quantifying carbamylation sites on proteins. frontiersin.org The carbamoyl group results in a characteristic mass shift that can be detected by high-resolution mass spectrometers. Synthetic carbamylated peptides are crucial as standards to optimize mass spectrometry methods and to confirm the identity of modified peptides in biological samples.

| Probe/Reagent Type | Application | Principle |

| Anti-Carbamyl-Lysine Antibodies | Western Blotting, ELISA, Immunohistochemistry | Specific recognition of the homocitrulline side chain. frontiersin.org |

| Mass Spectrometry Standards | Proteomics | Provides a reference for the mass shift and fragmentation pattern of carbamylated peptides. frontiersin.org |

| Biotinylated Probes for Carbonyls | Affinity Purification | While targeting a different modification (carbonylation), similar strategies could be adapted for carbamylation. nih.gov |

Applications in in vitro Biochemical Reconstitution and Synthetic Systems

Synthetic peptides and proteins containing site-specifically incorporated N6-carboxy-L-lysine are invaluable for in vitro biochemical reconstitution experiments and for building synthetic biological systems. These studies aim to unravel the precise functional consequences of lysine carbamylation.

A key area of investigation is the role of carbamylated lysine in enzyme catalysis. For example, in class D β-lactamases, a carbamylated lysine in the active site is essential for catalytic activity, acting as a general base. nih.gov By synthesizing peptides corresponding to the active site of such enzymes with and without the carbamoyl group, researchers can directly assess the impact of this modification on substrate binding and turnover in in vitro enzyme assays.

Furthermore, lysine carbamylation can alter protein structure, stability, and interactions with other molecules. In vitro studies using synthetic carbamylated proteins can quantify these effects. For instance, the introduction of a carbamoyl group neutralizes the positive charge of the lysine side chain, which can disrupt electrostatic interactions and lead to changes in protein conformation and assembly. nih.gov These structural changes can be monitored using biophysical techniques such as circular dichroism and nuclear magnetic resonance spectroscopy.

| Research Area | Application of Synthetic Peptides/Proteins | Key Findings |

| Enzyme Catalysis | In vitro assays with synthetic enzyme active site peptides. | Carbamylated lysine can act as a critical catalytic residue in enzymes like class D β-lactamases. nih.gov |

| Protein Structure and Stability | Biophysical characterization of synthetic carbamylated proteins. | Carbamylation neutralizes lysine's positive charge, potentially altering protein folding and stability. nih.gov |

| Protein-Protein Interactions | Binding assays using synthetic carbamylated proteins as bait or prey. | Carbamylation can modulate or disrupt interactions between proteins. |

| Synthetic Biology | Incorporation into synthetic genetic circuits to study the effects of post-translational modifications. | Provides a tool to understand the regulatory role of carbamylation in engineered biological systems. |

Future Research Directions and Emerging Paradigms

Discovery and Characterization of Novel Enzymes Involved in N6-Carboxy-L-Lysine Metabolism

The carboxylation of lysine (B10760008) can occur spontaneously under specific physicochemical conditions; however, the existence of enzymes that regulate this process is an active area of investigation. nih.govresearchgate.net While some carboxylation events are non-enzymatic, an increasing number of proteins are being identified with N(zeta)-carboxylated lysine, suggesting that enzymatic control may be more common than previously thought. nih.gov The identification and characterization of novel enzymes responsible for both the addition (carboxylases) and removal (decarboxylases) of the carboxyl group from lysine are paramount.

Computational methods, such as the Predictor of Lysine Carboxylation (PreLysCar), have been developed to identify potential lysine carboxylation sites in proteins with known three-dimensional structures. nih.govnih.gov These predictive tools can guide experimental efforts to uncover new enzymes. For instance, research on the yeast Candida maltosa led to the identification of a novel aminotransferase involved in lysine catabolism, demonstrating the potential for discovering new enzymes in related pathways. nih.gov Future work will likely involve a combination of bioinformatics, proteomics, and classical enzymology to isolate and characterize these elusive metabolic players. The discovery of such enzymes would not only illuminate the regulation of lysine carboxylation but also provide new targets for understanding and potentially manipulating cellular processes.

Elucidation of Undiscovered Biological Functions and Regulatory Mechanisms

The known functions of N6-carboxy-L-lysine are primarily centered on its role in the active sites of enzymes, where it can participate in metal ion coordination and proton transfer events. nih.govwayne.eduresearchgate.net For example, in class D β-lactamases, a carboxylated lysine is essential for the enzymatic activity that confers antibiotic resistance. nih.govwayne.edu However, the unexpected prevalence of lysine carboxylation, with estimates suggesting that about 1.3% of large proteins may contain a carboxylated lysine, points towards a broader range of biological roles yet to be discovered. nih.govresearchgate.net

Future investigations will aim to uncover these new functions. This could involve exploring its role in protein-protein interactions, cellular signaling, and gene regulation. The addition of a carboxyl group dramatically alters the charge of the lysine side chain from positive to negative at physiological pH, which could significantly impact protein structure and function. researchgate.net Research into the regulatory mechanisms will also be crucial. This includes understanding how the "on" and "off" switching of enzymes under specific physicochemical conditions can serve as an efficient biological regulatory mechanism. nih.govresearchgate.net The study of how CO2 levels can directly influence protein function through lysine carboxylation, as seen in the cyanobacterium Synechocystis sp., opens up exciting avenues for understanding how organisms sense and respond to their environment. nih.govresearchgate.net

Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding

To gain a holistic view of the impact of N6-carboxy-L-lysine, a systems biology approach integrating multiple "omics" datasets is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular processes. The COMO (Constraint-based Optimization of Metabolic Objectives) pipeline is an example of a tool that can integrate various omics data to construct and analyze metabolic models. nih.govarxiv.org

By applying such integrative approaches, researchers can identify correlations between the presence of carboxylated lysine on specific proteins and changes in gene expression, protein abundance, and metabolic fluxes. For example, a multi-omics analysis revealed that the lysine deacetylase ABHD14B influences glucose metabolism, highlighting the power of this approach to uncover novel regulatory roles for enzymes involved in lysine modifications. nih.gov Future studies will likely leverage these powerful analytical platforms to create detailed maps of the lysine carboxylation landscape within the cell, revealing how this modification is integrated into broader cellular networks and how its dysregulation might contribute to disease states.

Development of Next-Generation Analytical Methodologies with Enhanced Sensitivity and Specificity

A significant hurdle in studying N6-carboxy-L-lysine is its inherent instability, as it can spontaneously decompose. nih.gov This makes its detection and quantification challenging. The development of new analytical techniques with improved sensitivity and specificity is therefore a critical area of future research.

Current methods often involve mass spectrometry-based proteomics. nih.gov However, there is a need for methods that can stably mimic CO2-carboxylated lysine residues to facilitate their identification and quantification. nih.gov One promising approach involves using isocyanic acid as a CO2 analog to create a stable mimic of lysine carboxylation, enabling the development of quantitative chemoproteomic techniques. researchgate.net Advances in high-performance liquid chromatography (HPLC) and other separation techniques, coupled with more sensitive mass spectrometers, will also be vital. researchgate.netmdpi.comnih.gov The goal is to develop robust and high-throughput methods that can accurately identify and quantify N6-carboxy-L-lysine in complex biological samples, paving the way for a more detailed understanding of its dynamics and function.

Exploration of Evolutionary Conservation and Divergence of Lysine Carboxylation across Domains of Life

Understanding the evolutionary history of lysine carboxylation can provide valuable insights into its fundamental importance in biology. Studies on lysine acetylation, another post-translational modification of lysine, have shown that it is a highly abundant and evolutionarily conserved modification from bacteria to eukaryotes, particularly in metabolic pathways. nih.govnih.gov It is plausible that lysine carboxylation also has ancient origins.

Future research will focus on comparing the "carboxylomes" of organisms from all domains of life: archaea, bacteria, and eukarya. This will involve identifying carboxylated proteins and the enzymes responsible for this modification in a wide range of species. While some functions of lysine modification are conserved, there is also evidence of significant divergence. For instance, the acetylome of the malaria parasite Plasmodium falciparum shows differences from other eukaryotes. nih.gov Investigating the evolutionary conservation and divergence of lysine carboxylation will reveal which of its roles are ancient and fundamental to life, and which have evolved to meet the specific needs of different organisms and environments. This exploration could uncover novel biological contexts and functions for this important post-translational modification.

Q & A

What are the structural characteristics of L-Lysine, N6-(carboxycarbonyl)-, and how is it synthesized?

Basic Research Question

L-Lysine, N6-(carboxycarbonyl)- features a carboxycarbonyl group attached to the ε-amino group of lysine. Synthesis typically involves protecting group strategies and coupling reactions. For example, N6-(((trimethylsilyl)methoxy)carbonyl)-L-lysine (TMSK) is synthesized via a two-step process: (1) reaction of L-lysine with (trimethylsilyl)methanol under anhydrous conditions, and (2) purification via silica gel chromatography . Similarly, N6-[(2-Azidoethoxy)carbonyl]-L-lysine is prepared by modifying the ε-amino group with 2-azidoethyl chloroformate, followed by HPLC purification . Key reagents include anhydrous solvents (e.g., THF) and catalysts like triethylamine.

What analytical methods are recommended for detecting and quantifying N6-(carboxycarbonyl)-lysine derivatives in biological samples?

Basic Research Question

High-resolution liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. For example, N6-glyoxylyl lysine and N6-pyruvoyl lysine (advanced glycation endproducts) were identified using a C18 reverse-phase column with a mobile phase gradient (water/acetonitrile + 0.1% formic acid) and monitored via multiple reaction monitoring (MRM) . Quantitative analysis of N6-acetyl-d3-lysine in cell cultures employed a hydrophilic interaction chromatography (HILIC) column with ammonium acetate buffer and MS detection . Key parameters include ion-pairing agents (e.g., trifluoroacetic acid) and stable isotope-labeled internal standards.

How do enzymes like fructoselysine 6-kinase interact with N6-modified lysine derivatives?

Advanced Research Question

Fructoselysine 6-kinase (EC 2.7.1.218) phosphorylates N6-(D-fructosyl)-L-lysine using ATP as a phosphate donor. Experimental design involves:

- Substrate Preparation : Incubate lysine with D-fructose to form N6-fructoselysine .

- Kinase Assay : Monitor ADP production via spectrophotometric NADH-coupled assays at 340 nm .

- Kinetic Analysis : Determine and using Lineweaver-Burk plots. Contradictions in activity data (e.g., low fructose affinity) may arise from substrate stereospecificity or competing pathways .

What mechanistic insights explain the formation of N6-(carboxycarbonyl)-lysine derivatives in glycation pathways?

Advanced Research Question

Under oxidative conditions, α-dicarbonyl compounds (e.g., glyoxal) react with lysine to form intermediates like N6-glyoxylyl lysine. Key steps include:

Enaminol Formation : Lysine reacts with glyoxal to form a Schiff base, which tautomerizes to an enaminol intermediate .

Oxidation : The enaminol is oxidized to N6-glyoxylyl lysine, detectable only under aerated conditions .

Validation : Synthesize authentic standards and compare retention times/MS fragmentation patterns . Contradictions in pathway models may arise from competing reactions (e.g., Strecker degradation).

How can N6-(carboxycarbonyl)-lysine derivatives be utilized in site-specific protein engineering?

Advanced Research Question

Azide-functionalized derivatives (e.g., N6-[(2-Azidoethoxy)carbonyl]-L-lysine) enable bioorthogonal click chemistry. Methodological steps include:

- Genetic Incorporation : Use engineered tRNA-synthetase systems to incorporate the derivative into proteins in vivo .

- Click Reaction : React azide groups with dibenzocyclooctyne (DBCO)-modified probes via strain-promoted azide-alkyne cycloaddition (SPAAC) .

- Validation : Confirm labeling efficiency via SDS-PAGE with fluorescence imaging or Western blotting.

What experimental approaches elucidate the role of N6-acetyl-L-lysine in enzyme-catalyzed post-translational modifications?

Advanced Research Question

Protein acetyllysine N-acetyltransferase (EC 2.3.1.286) transfers acetyl groups to lysine residues. Key methodologies:

- Activity Assays : Monitor NAD+ consumption at 260 nm during acetylation .

- Isotope Tracing : Use -labeled acetyl-CoA to track acetyl group incorporation via LC-MS .

- Structural Studies : Perform X-ray crystallography of enzyme-substrate complexes to identify active-site residues . Contradictions in substrate specificity may arise from protein conformational flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.